molecular formula C9H12BrNO B1322523 5-Bromo-2-isopropoxy-3-methylpyridine CAS No. 760207-88-3

5-Bromo-2-isopropoxy-3-methylpyridine

Cat. No.: B1322523
CAS No.: 760207-88-3
M. Wt: 230.1 g/mol
InChI Key: FKPBYAWGLOPFDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-3-methylpyridine () is a versatile brominated pyridine derivative of significant interest in medicinal and organic chemistry. Its molecular formula is C9H12BrNO, with an average molecular mass of 230.105 Da and a monoisotopic mass of 229.010226 Da . This compound serves as a valuable synthetic intermediate, or "building block," for constructing more complex molecules. The presence of a bromine atom at the 5-position of the pyridine ring makes it amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are instrumental in creating novel carbon-carbon bonds for drug discovery programs . The isopropoxy group at the 2-position and the methyl group at the 3-position influence the electron distribution of the ring and can be utilized to fine-tune the compound's steric and electronic properties, as well as its lipophilicity, which is often correlated with membrane permeability in bioactive molecules. This chemical is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPBYAWGLOPFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626653
Record name 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine
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Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-88-3
Record name 5-Bromo-3-methyl-2-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760207-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2 Isopropoxy 3 Methylpyridine and Its Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization

Direct functionalization of an existing pyridine core is an efficient strategy that relies on the inherent reactivity of the ring, often guided by the electronic and steric properties of the substituents already present.

The introduction of a bromine atom at a specific position on the pyridine ring is a critical transformation. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the presence of activating groups can facilitate this reaction and direct the regiochemical outcome.

In a hypothetical precursor such as 2-isopropoxy-3-methylpyridine, the isopropoxy group at the C2 position is a strong activating, ortho-, para-directing group. The methyl group at C3 is a weaker activating, ortho-, para-directing group. The combined directing effects strongly favor electrophilic substitution at the C5 position, which is para to the powerful isopropoxy directing group. Therefore, direct bromination of 2-isopropoxy-3-methylpyridine with a suitable brominating agent (e.g., N-Bromosuccinimide or bromine in acetic acid) would be expected to yield the desired 5-bromo product with high regioselectivity.

A common strategy for the synthesis of related compounds, such as 2-Amino-5-bromo-3-methylpyridine (B22881), involves the direct bromination of 2-amino-3-methylpyridine, demonstrating the feasibility of regioselective bromination at the C5 position in similarly substituted pyridines.

The 2-isopropoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. rsc.orgresearchgate.net This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkyl substrate. rsc.orgiitm.ac.in

For the synthesis of the target compound, this strategy would involve the reaction of a 5-bromo-3-methylpyridin-2-ol (which exists in tautomeric equilibrium with 5-bromo-3-methylpyridin-2(1H)-one) wikipedia.org with an isopropylating agent. The pyridin-2-ol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding pyridin-2-oxide anion. iitm.ac.inresearchgate.net This nucleophilic anion then reacts with an isopropyl halide, like 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction to form the desired ether linkage. researchgate.net

The general conditions for this etherification often involve polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from ambient to around 100°C. researchgate.net

Introducing a methyl group onto a pyridine scaffold can be accomplished through several pathways, often dependent on the desired position and the other substituents present on the ring.

Radical Methylation (Minisci Reaction): The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.orgresearchgate.net Methyl radicals can be generated from various sources, such as the oxidative decarboxylation of acetic acid or from reagents like tert-butyl hydroperoxide. This reaction typically directs alkylation to the C2 and C4 positions of the pyridine ring due to the stability of the intermediate radical adduct. researchgate.net While useful for many pyridine analogues, its inherent selectivity for the C2/C4 positions makes it less suitable for directly introducing a methyl group at the C3 position of an unsubstituted ring.

Transition-Metal-Catalyzed C-H Methylation: Modern synthetic methods have enabled the direct methylation of pyridine C-H bonds using transition metal catalysts. rsc.org These reactions can offer different regioselectivity compared to classical methods. For instance, rhodium-catalyzed protocols have been developed for the methylation of pyridines at the C3 and C5 positions using formaldehyde (B43269) or methanol (B129727) as the methyl source. rsc.orgrsc.orgnih.gov Other approaches utilize directing groups on the pyridine ring to guide a metal catalyst (e.g., Palladium, Cobalt, or Rhodium) to an adjacent C-H bond for ortho-methylation. rsc.org

Vapor-Phase Methylation: For industrial-scale synthesis of certain isomers, vapor-phase methylation of pyridine with methanol over heterogeneous catalysts, such as mixed-metal ferrites, has been employed. iitm.ac.inresearchgate.net These high-temperature processes can selectively produce isomers like 3-picoline (3-methylpyridine). iitm.ac.in

Multi-Step Synthesis from Precursors

Complex substituted pyridines are often best assembled through a sequence of reactions starting from more readily available precursors. This approach allows for the controlled, stepwise introduction of each functional group.

A logical and versatile approach to 5-Bromo-2-isopropoxy-3-methylpyridine involves a multi-step pathway starting from substituted anilines or pyridines. One highly plausible route begins with 2-amino-3-methylpyridine.

A potential synthetic sequence is outlined below:

StepReactionPrecursorKey ReagentsIntermediate/Product
1Regioselective Bromination2-Amino-3-methylpyridineNBS or Br₂2-Amino-5-bromo-3-methylpyridine
2Sandmeyer Reaction2-Amino-5-bromo-3-methylpyridineNaNO₂, H₂SO₄(aq)5-Bromo-3-methylpyridin-2-ol
3Williamson Ether Synthesis5-Bromo-3-methylpyridin-2-olNaH, Isopropyl bromideThis compound

This pathway leverages the reactivity of the amino group. The initial bromination occurs regioselectively at the 5-position. The resulting aniline, 2-amino-5-bromo-3-methylpyridine nih.govresearchgate.net, can then be converted into the corresponding pyridin-2-ol wikipedia.org via a diazotization reaction (using sodium nitrite (B80452) in aqueous acid) followed by hydrolysis of the diazonium salt (a Sandmeyer-type reaction).

Alternatively, derivatization can start from related compounds like 5-bromo-2-methylpyridin-3-amine (B1289001). researchgate.netrsc.org This precursor can undergo various transformations, such as palladium-catalyzed Suzuki cross-coupling reactions, to build more complex analogues by replacing the bromine atom. rsc.org

The final step in the proposed multi-step synthesis is a key functional group interconversion. The conversion of the 2-hydroxy group of 5-bromo-3-methylpyridin-2-ol into the target 2-isopropoxy group is a direct application of the etherification strategies discussed previously.

Another common interconversion strategy involves the conversion of a 2-aminopyridine (B139424) to a 2-chloropyridine, which can then be substituted. For example, 2-amino-5-bromo-3-methylpyridine can be transformed into 5-bromo-2-chloro-3-methylpyridine. nih.gov The chlorine atom at the C2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution. nih.govrsc.org Reaction of this 2-chloro intermediate with sodium isopropoxide would readily displace the chloride and form the desired this compound. This SNAr (Nucleophilic Aromatic Substitution) pathway provides a robust alternative to the Williamson ether synthesis from the corresponding pyridin-2-ol.

Reaction Condition Optimization for Yield and Selectivity

The efficient synthesis of substituted pyridines, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and ensure high regioselectivity. Research into the synthesis of analogous functionalized pyridines provides significant insights into the critical parameters that govern these transformations. Key reactions in the synthesis of such compounds often include halogenation, nucleophilic substitution, and cross-coupling reactions.

For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of bromopyridines with arylboronic acids, the choice of catalyst, base, and solvent system is paramount. Studies on compounds like 5-bromo-2-methylpyridin-3-amine demonstrate that variations in these components can dramatically affect reaction outcomes. mdpi.com The optimization of these conditions is crucial for achieving high yields and purity of the desired product. mdpi.com

Key parameters that are typically optimized include:

Catalyst System: The choice of palladium catalyst and its corresponding ligand can influence reaction rates and yields. For example, Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki reactions involving bromopyridines. mdpi.com

Base: The strength and solubility of the base are critical. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) are often employed to facilitate the transmetalation step in the catalytic cycle. mdpi.com

Temperature and Reaction Time: These parameters are fine-tuned to ensure complete conversion while minimizing the formation of byproducts. Reactions are often heated to temperatures between 85-95°C for several hours. mdpi.com

The table below illustrates typical conditions for a Suzuki cross-coupling reaction involving a bromopyridine analogue, highlighting the variables that require optimization.

ParameterConditionRationale/Effect on Yield & Selectivity
SubstrateN-[5-bromo-2-methylpyridine-3-yl]acetamideStarting material for the coupling reaction. mdpi.com
CatalystPd(PPh₃)₄ (Palladium Tetrakis)Efficient for activating the carbon-bromine bond. mdpi.com
BaseK₃PO₄ (Potassium Phosphate)Activates the boronic acid for transmetalation. mdpi.com
Solvent1,4-Dioxane / H₂OProvides a suitable medium for both organic and inorganic reagents. mdpi.com
Temperature85-95 °COptimizes reaction rate without significant decomposition. mdpi.com
Time>15 hoursEnsures the reaction proceeds to completion. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards methods that offer greater efficiency, speed, and sustainability. These advanced techniques are applicable to the synthesis of complex pyridine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govjocpr.com For the synthesis of pyridine derivatives and other heterocycles, microwave assistance can be particularly advantageous in multicomponent reactions and cyclization steps. nih.govresearchgate.net

The benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Reaction times can be reduced from hours to mere minutes. nih.govmdpi.com

Higher Yields: The efficient and uniform heating often leads to cleaner reactions with fewer side products, thus improving the isolated yield. nih.gov

Energy Efficiency: Focused heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles.

The following table compares a conventional heating method with a microwave-assisted approach for the synthesis of a substituted pyridine derivative, illustrating the typical improvements observed.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hours (e.g., 21h)Minutes (e.g., 10-50 min) nih.govmdpi.com
YieldModerateGood to Excellent nih.gov
Temperature ControlLess precise, potential for localized overheatingPrecise and uniform heating
Energy ConsumptionHigherLower nih.gov

Sustainable and Green Chemistry Considerations in Pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and specialty chemicals. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net In pyridine synthesis, several green strategies are being implemented. nih.gov

Key green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net

Development of Green Catalysts: Employing non-toxic and abundant metal catalysts, such as iron, in place of more hazardous or precious metals like palladium. rsc.org Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product in a single step. tandfonline.com This approach reduces the number of synthetic steps, minimizes waste, and saves time and resources. researchgate.netnih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. researchgate.net

Industrial Scale Synthetic Considerations

Translating a laboratory-scale synthesis to an industrial process involves addressing challenges related to scalability, cost-effectiveness, safety, and robustness. For pyridine and its derivatives, established industrial methods often serve as a foundation. postapplescientific.com

Important considerations for industrial scale-up include:

Cost and Availability of Raw Materials: The starting materials must be readily available and economically viable for large-scale production. postapplescientific.com

Process Safety and Hazard Analysis: A thorough evaluation of reaction thermodynamics, potential for runaway reactions, and handling of hazardous reagents is essential.

Scalability of Reactions: Not all laboratory reactions scale up efficiently. Issues like heat transfer, mixing, and mass transfer become critical in large reactors. The Bönnemann cyclization, for example, is noted for its scalability. postapplescientific.com

Waste Management and Environmental Impact: Industrial processes must comply with environmental regulations, necessitating efficient methods for waste treatment and solvent recycling.

Classic industrial syntheses like the Chichibabin method, which involves the reaction of aldehydes and ammonia, are valued for their high efficiency and ability to produce pyridine with relatively few impurities, making them suitable for large-scale manufacturing. postapplescientific.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated pyridines. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack compared to benzene. The reactivity of halopyridines in SNAr reactions is further influenced by the nature and position of substituents on the ring. In general, electron-withdrawing groups enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. youtube.com

The mechanism of SNAr reactions on activated aryl halides typically proceeds through a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For pyridinium (B92312) ions, the reactions can be second-order in the nucleophile, involving a rate-determining deprotonation of the addition intermediate. nih.gov

In the case of 5-Bromo-2-isopropoxy-3-methylpyridine, the bromine atom at the 5-position is the leaving group. The isopropoxy group at the 2-position and the methyl group at the 3-position are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the inherent electrophilicity of the pyridine ring still allows for substitution reactions to occur under appropriate conditions. The regioselectivity of nucleophilic attack on substituted pyridines is well-established, with the 2- and 4-positions being the most favored sites for attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. In this molecule, the leaving group is at the 5-position, which is less activated than the 2- or 4-positions. Therefore, harsher reaction conditions may be required to effect nucleophilic substitution compared to 2- or 4-halopyridines.

A study on the reaction of 5-bromo-1,2,3-triazines with phenols revealed a concerted SNAr mechanism, challenging the traditional stepwise pathway. organic-chemistry.orgnih.gov This suggests that under certain conditions, the bond formation with the nucleophile and the cleavage of the carbon-bromine bond may occur in a single step, avoiding a discrete Meisenheimer intermediate. organic-chemistry.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Halogenated Pyridines

FactorInfluence on ReactivityMechanistic Implication
Position of Halogen Reactivity order: 4- > 2- > 3-Stabilization of Meisenheimer intermediate by the nitrogen atom.
Nature of Halogen Leaving group ability: F > Cl ≈ Br > I in many activated systems. nih.govIn rate-determining addition, the electronegativity of the halogen is more important than its ability to leave.
Ring Substituents Electron-withdrawing groups activate the ring; electron-donating groups deactivate.Stabilization or destabilization of the negative charge in the Meisenheimer intermediate.
Nucleophile Stronger nucleophiles react faster.The rate of the addition step is dependent on the nucleophilicity of the attacking species.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. libretexts.org It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the coupled product to regenerate the Pd(0) catalyst. libretexts.org

While specific studies on this compound are not abundant, the reactivity of similar bromopyridine derivatives provides valuable insights. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.com This suggests that the 5-bromo-pyridine core is a viable substrate for this transformation. A study on the reaction between 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and ortho-substituted phenylboronic acids highlighted the potential for regio- and atropselective couplings. beilstein-journals.orgbeilstein-journals.org Computational studies on the Suzuki-Miyaura reaction of 5-bromopyrimidine (B23866) have shown that the C-Br bond is susceptible to oxidative addition with a palladium catalyst. illinois.edu

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyzes the cross-coupling reaction.
Ligand PPh₃, XPhosStabilizes the palladium center and influences its reactivity. nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species for transmetalation.
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and influences reaction rate.

Palladium-catalyzed cross-coupling reactions are not limited to organoboron reagents. The arylation and alkylation of this compound can be achieved using other organometallic reagents or through direct C-H activation of a coupling partner. More commonly for aryl bromides, this involves coupling with organometallic reagents like organozincs (Negishi coupling) or organotins (Stille coupling).

Palladium-catalyzed α-arylation of carbonyl compounds and other acidic C-H bonds with aryl bromides is a well-established method for C-C bond formation. nih.gov The mechanism often involves the formation of an enolate or a related nucleophile that then participates in the catalytic cycle. While direct C-H arylation of arenes is a growing field, the reaction of this compound would typically proceed through its C-Br bond.

Similarly, palladium-catalyzed alkylation can be performed using various organometallic reagents. The atom-efficiency of these reactions can be improved by employing C-H activation strategies, though this is more challenging. nih.gov

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. While historically requiring harsh reaction conditions, significant advancements have been made in developing milder, ligand-assisted copper-catalyzed protocols.

Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported, showcasing the utility of copper in C-C bond formation. nih.gov The mechanism is believed to involve the formation of a copper-zinc reagent. nih.gov While not directly applicable to this compound, it highlights the reactivity of C-Br bonds in copper-catalyzed systems. Ullmann-type reactions are particularly relevant for the coupling of aryl halides with amines, alcohols, and thiols. The isopropoxy and methyl groups on the pyridine ring of the target compound are expected to be tolerated under many modern copper-catalyzed coupling conditions.

Beyond the Suzuki-Miyaura reaction, several other palladium- or nickel-catalyzed cross-coupling methods are applicable to bromopyridines like this compound.

The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org Both nickel and palladium catalysts are effective, and the reaction is suitable for coupling aryl, vinyl, and alkyl groups. wikipedia.org The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction. The Kumada coupling of bromoporphyrin substrates with silylmethyl Grignard reagents has been demonstrated using a palladium catalyst. arkat-usa.org

The Stille coupling employs organostannanes (organotin compounds) as the organometallic partner. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups. wikipedia.orgorganic-chemistry.org However, the toxicity of tin compounds is a significant drawback. The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Heterocyclic electrophiles, including bromopyridines, are known to be challenging substrates in some cases, but successful couplings have been reported. nih.govnih.gov

The Hiyama coupling utilizes organosilanes as the nucleophilic component. organic-chemistry.orgwikipedia.org Organosilanes are attractive reagents due to their low toxicity and high stability. organic-chemistry.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that is competent for transmetalation. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to the coupling of aryl and heteroaryl chlorides with aryltrifluorosilanes. nih.gov

Table 3: Overview of Selected Cross-Coupling Reactions

Reaction NameOrganometallic ReagentCatalystKey Features
Kumada R-MgXNi or PdUtilizes readily available Grignard reagents; can have limited functional group tolerance. wikipedia.orgorganic-chemistry.org
Stille R-SnR'₃PdHigh functional group tolerance; toxicity of tin reagents is a major concern. wikipedia.orgorganic-chemistry.org
Hiyama R-SiR'₃PdLow toxicity of silicon reagents; requires an activating agent. organic-chemistry.orgwikipedia.org

Organometallic Reactivity and Pyridyne Intermediates

Halogenated pyridines, under strongly basic conditions, can undergo elimination reactions to form highly reactive intermediates known as pyridynes. wikipedia.org These species contain a formal triple bond within the pyridine ring and are analogous to benzynes. Pyridynes are not isolated but are trapped in situ by various reagents, such as nucleophiles or dienes in cycloaddition reactions.

The formation of a pyridyne from a bromopyridine typically involves deprotonation of a hydrogen atom adjacent to the bromine, followed by elimination of HBr. For this compound, treatment with a very strong base, such as sodium amide or lithium diisopropylamide (LDA), could potentially lead to the formation of a 3,4-pyridyne intermediate via deprotonation at the 4-position.

A study on the regioselective reactions of 3,4-pyridynes has shown that substituents on the ring can significantly influence the site of nucleophilic attack. nih.gov For instance, a 5-bromo-3,4-pyridyne was found to favor nucleophilic addition at the C3 position. nih.gov This regioselectivity is explained by the aryne distortion model, where electron-withdrawing substituents polarize the triple bond and influence the geometry of the pyridyne, thereby directing the incoming nucleophile. nih.gov Therefore, if a 3,4-pyridyne intermediate were formed from this compound, subsequent reactions with nucleophiles would likely exhibit a degree of regioselectivity.

The trapping of pyridyne intermediates with various nucleophiles or in cycloaddition reactions provides a powerful method for the synthesis of complex, substituted pyridine derivatives that would be difficult to access through other routes.

Regioselective Lithiation and Halogen-Dance Reactions

The functionalization of pyridine rings through lithiation is a powerful synthetic tool. In brominated pyridines, two main pathways can occur: direct ortho-lithiation (deprotonation) or halogen-metal exchange. The outcome is influenced by the base, solvent, and temperature. For a substrate like this compound, the bromine atom and the isopropoxy group are key directing metalation groups.

A competing and fascinating reaction in such systems is the "halogen dance," an isomerization where a halogen atom migrates to a different position on the ring. wikipedia.org This base-catalyzed rearrangement proceeds through a series of deprotonation and halogen-metal exchange steps, driven by the formation of a more stable lithiated intermediate. wikipedia.orgwhiterose.ac.uk The typical mechanism begins with deprotonation by a strong base like lithium diisopropylamide (LDA), followed by an intermolecular halogen transfer from a molecule of the starting material. wikipedia.org This process allows for functionalization at positions that are not accessible through direct lithiation. clockss.orgresearchgate.net For instance, in other bromopyridine systems, the halogen dance has been exploited to synthesize multi-substituted derivatives. clockss.org

The regioselectivity of these reactions is highly dependent on reaction conditions. For example, studies on 2,5-dibromopyridine (B19318) have shown that the site of lithiation can be controlled by the choice of solvent and concentration. researchgate.net

Table 1: Illustrative Examples of Regioselective Lithiation in Substituted Bromopyridines

This table presents data from analogous compounds to illustrate the principles of regioselective lithiation, as specific data for this compound is not available in the cited literature.

Starting MaterialBase/ConditionsPosition of LithiationProduct after Quench (Electrophile)Yield
3-BromopyridineLDA, -95 °CC-43-Bromo-4-iodopyridine (I₂)-
2,5-Dibromopyridinen-BuLi, Toluene, 0.017 MC-25-Bromo-2-(trimethylsilyl)pyridine (TMSCl)High
2,5-Dibromopyridinen-BuLi, THF, >0.1 MC-52-Bromo-5-(trimethylsilyl)pyridine (TMSCl)High

Applications of Grignard Reagents in Pyridine Modification

The bromine atom at the C-5 position of this compound is suitable for conversion into a Grignard reagent. This can be achieved either through direct reaction with metallic magnesium or, more commonly, via a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). epo.org The resulting pyridylmagnesium reagent is a potent nucleophile that can be used in a variety of coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

For example, a process for preparing 2-alkoxy-5-(pyridin-2-yl)pyridine utilizes the formation of a Grignard reagent from a 5-halogen-2-alkoxypyridine, which is a close structural analog. epo.org This intermediate is then coupled with a halopyridine in the presence of a suitable catalyst. epo.org Similarly, Grignard reagents derived from 2,5-dibromopyridine have been used for formylation by quenching with DMF. google.com These reactions demonstrate a robust method for modifying the pyridine core at the position of the original halogen.

Hydrogenation and Reductive Transformations of Pyridine Rings

The catalytic hydrogenation of the pyridine ring to form a piperidine (B6355638) is a fundamental transformation. This reduction typically requires high pressure and temperature, along with a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on carbon (Rh/C). dicp.ac.cnresearchgate.net The reaction proceeds through partially hydrogenated intermediates like dihydropyridine (B1217469) and tetrahydropyridine. rsc.orgrsc.org

For halogenated pyridines, the hydrogenation process can be accompanied by hydrodehalogenation, where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. acs.org In some cases, this dehalogenation is an unexpected side reaction, while in others it can be utilized synthetically. acs.org The presence of the electron-donating isopropoxy and methyl groups on the ring would influence the rate of hydrogenation, as electron density affects the interaction with the catalyst surface. Studies on various substituted pyridines have shown that electronic factors play a significant role in the reaction's feasibility and outcome. researchgate.net

Table 2: Catalyst Performance in Hydrogenation of Pyridine Derivatives

This table shows general findings on pyridine hydrogenation. The reactivity of this compound may vary.

SubstrateCatalystConditionsProductSelectivity
Pyridine5% Ru/C100 °C, 3.0 MPa H₂Piperidine100%
2-BromopyridineBorane (B79455) Catalyst100 °C, 50 bar H₂Piperidine (dehalogenated)-
3-Methylpyridine5% Ru/C100 °C, 3.0 MPa H₂3-MethylpiperidineHigh

Asymmetric Hydrogenation Methodologies

Achieving enantioselectivity in the hydrogenation of substituted pyridines to produce chiral piperidines is a significant challenge in modern synthesis. A major breakthrough involves the use of chiral auxiliaries attached to the pyridine ring. For instance, an oxazolidinone auxiliary attached at the C-2 position can effectively shield one face of the pyridine ring upon protonation, leading to highly diastereoselective hydrogenation with standard heterogeneous catalysts. dicp.ac.cnillinois.edu This auxiliary can be removed after the reaction, providing access to enantioenriched piperidines. nih.gov

Another approach utilizes homogeneous catalysis with chiral metal complexes, such as those based on iridium. nih.govdicp.ac.cn These catalysts can hydrogenate activated pyridine derivatives, like pyridinium salts, with high enantioselectivity. nih.govdicp.ac.cn The activation of the pyridine ring is often necessary to overcome its aromatic stability and to avoid catalyst poisoning by the substrate or the piperidine product. dicp.ac.cn While these methods have been successfully applied to a range of pyridines, their application to this compound would require specific substrate synthesis and optimization.

Detailed Mechanistic Studies of Reaction Pathways

The mechanisms of the reactions involving pyridine derivatives have been subject to extensive computational and experimental investigation.

Lithiation and Halogen Dance: Density Functional Theory (DFT) studies on the halogen dance reaction have explored the potential energy landscape to understand the transition states. whiterose.ac.uk These studies help to elucidate why the reaction proceeds via an intermolecular halogen transfer rather than other potential pathways. The driving force is thermodynamic, leading to the most stable carbanion intermediate. wikipedia.org

Hydrogenation: The mechanism of pyridine hydrogenation has been investigated using DFT calculations. For metal-free, borane-catalyzed hydrogenations, the pathway involves the formation of a frustrated Lewis pair (FLP) between the borane and the pyridine, which then activates molecular hydrogen. rsc.orgrsc.org This is followed by a series of hydride and proton transfers to reduce the ring in a stepwise manner. rsc.orgrsc.org On metal surfaces, the mechanism involves adsorption of the pyridine ring onto the catalyst, followed by sequential addition of hydrogen atoms. acs.orgnih.gov Isotopic labeling studies have confirmed that for electrocatalytic systems, water can be the source of hydrogen atoms. acs.orgnih.gov

These mechanistic insights are crucial for predicting reactivity and for the rational design of new synthetic methods and catalysts for the transformation of substituted pyridines like this compound.

Derivatization and Advanced Functionalization Strategies

Synthesis of Novel Pyridine (B92270) Derivatives for Diversification

The bromine atom on the pyridine ring of 5-Bromo-2-isopropoxy-3-methylpyridine serves as a versatile starting point for the synthesis of a wide array of novel pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. wikipedia.orglibretexts.org By reacting this compound with various arylboronic acids, a diverse library of 5-aryl-2-isopropoxy-3-methylpyridine derivatives can be generated. This strategy allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. The reaction conditions for these transformations are typically mild and tolerant of a wide range of functional groups, making it a powerful tool for molecular diversification. mdpi.comresearchgate.net

Preparation of Biaryls and Dipyridyl Compounds

A significant application of functionalized pyridines like this compound is in the synthesis of biaryl and dipyridyl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of C-C bonds between aromatic rings. wikipedia.orglibretexts.org For instance, the palladium-catalyzed reaction of this compound with a pyridine-boronic acid derivative would yield a dipyridyl compound. Similarly, coupling with a phenylboronic acid would produce a biaryl structure. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. harvard.edu

Introduction of Diverse Functional Groups at Pyridine Core

Beyond carbon-carbon bond formation, the bromine atom of this compound can be replaced by a variety of other functional groups, further expanding the chemical space accessible from this precursor. For example, Buchwald-Hartwig amination can be employed to introduce primary or secondary amines at the C5 position. Other transformations can introduce cyano, nitro, or sulfur-containing functionalities. These modifications can dramatically alter the electronic properties and biological activity of the resulting pyridine derivatives. The isopropoxy group at the C2 position and the methyl group at the C3 position also offer sites for further functionalization, although they are generally less reactive than the C-Br bond.

Post-Synthetic Modification of Complex Pyridine Architectures

Once a more complex molecular scaffold has been constructed using this compound as a building block, post-synthetic modifications can be performed to fine-tune its properties. For instance, if a derivative contains a reactive functional group, such as an ester or an aldehyde, this can be further elaborated through standard organic transformations. This approach allows for the late-stage diversification of a common intermediate, which is an efficient strategy in drug discovery and development. The stability of the pyridine ring allows for a wide range of chemical manipulations to be performed on other parts of the molecule without degrading the core structure. researchgate.net

Stereoselective Derivatization Strategies

While this compound itself is achiral, stereoselective derivatization can be achieved by introducing chiral centers into the molecule. This can be accomplished by reacting it with chiral reagents or by using chiral catalysts in subsequent transformations. For example, a stereoselective reduction of a ketone introduced at a side chain or the asymmetric synthesis of a chiral substituent attached to the pyridine ring can lead to enantiomerically enriched products. Such strategies are critical in the synthesis of chiral drugs and other biologically active molecules where stereochemistry plays a crucial role in their function.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 5-Bromo-2-isopropoxy-3-methylpyridine would rely on a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. Although specific experimental data for this compound is not available, the expected chemical shifts can be predicted based on the substituent effects on the pyridine (B92270) ring.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the protons of the methyl group attached to the pyridine ring. The coupling patterns and integration of these signals would confirm their connectivity.

¹³C NMR: The carbon spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the isopropoxy group, and the methyl group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (nitrogen, oxygen, bromine).

For related compounds like 5-Bromo-2-methylpyridine, spectral data is available and used for its identification. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations (both aromatic and aliphatic), C-N and C=C stretching vibrations of the pyridine ring, C-O stretching of the isopropoxy group, and C-Br stretching. Studies on similar molecules like 5-bromo-2-nitropyridine (B47719) have utilized FT-IR for vibrational mode assignment. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR, particularly for the vibrations of the pyridine ring and the C-Br bond. For related compounds such as 2-amino-5-bromo-3-methylpyridine (B22881), Raman spectra have been documented. nih.gov

Mass Spectrometry (MS) and Chromatographic (HPLC, UPLC) Characterization

These techniques are crucial for determining the molecular weight and purity of the compound.

Mass Spectrometry (MS): MS analysis would determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular formula. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern, which is a clear indicator of a monobrominated compound.

Chromatographic (HPLC, UPLC) Characterization: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the purity of the compound. For instance, the purity of a related compound, 5-Bromo-2-methylpyridine, has been determined to be ≥99.0% by HPLC. sigmaaldrich.comsigmaaldrich.com A suitable HPLC or UPLC method for this compound would involve a reverse-phase column with a mobile phase likely consisting of acetonitrile (B52724) and water. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine ring, corresponding to π → π* and n → π* transitions. researchgate.net The exact position and intensity of these bands would be influenced by the bromo, isopropoxy, and methyl substituents.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

While no specific DFT studies on this compound were found, such calculations are routinely performed for similar molecules. mdpi.comniscpr.res.in A typical DFT study on this compound would involve:

Geometry Optimization: Calculating the most stable three-dimensional structure and its geometric parameters (bond lengths, bond angles).

Vibrational Frequency Analysis: Predicting the FT-IR and Raman spectra to aid in the assignment of experimental vibrational bands.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions, reactivity, and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to predict reactive sites for electrophilic and nucleophilic attack.

These theoretical investigations provide a comprehensive understanding of the molecule's structure and reactivity at the atomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a larger energy gap indicates greater molecular stability and lower chemical reactivity. For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the isopropoxy group, while the LUMO would also be located on the pyridine ring, particularly influenced by the electron-withdrawing bromine atom. The energy gap controls factors like electronegativity, hardness, and softness. nih.gov

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Note: The data in this table is hypothetical and represents typical values for similar pyridine derivatives based on DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color-coded surface to represent different electrostatic potential values. nih.gov

Red and Yellow: Indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack.

Green: Represents neutral or zero potential regions.

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for electrophilic interactions. The regions around the hydrogen atoms and potentially the bromine atom would exhibit a more positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net MEP analysis is crucial in understanding intermolecular interactions, such as drug-receptor binding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding patterns, charge delocalization, and intramolecular interactions that contribute to molecular stability. wisc.eduq-chem.com It examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C-C)~25.5
LP (1) Oσ* (C-N)~18.2
σ (C-H)π* (C-C)~5.1
π (C-C)π* (C-N)~20.8

Note: The data in this table is hypothetical, representing plausible stabilization energies for the specified intramolecular interactions based on NBO analyses of similar heterocyclic compounds.

Reactivity Indices and Thermochemical Properties

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. These indices include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): Energy released upon gaining an electron.

Hardness (η = (I-A)/2): Resistance to charge transfer.

Softness (S = 1/η): A measure of polarizability.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Thermochemical properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can also be computed to understand the molecule's stability and feasibility of reactions at different temperatures. nih.gov

ParameterValue
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.377 eV⁻¹
Electrophilicity Index (ω)3.34 eV
Enthalpy (H)-85.2 kcal/mol
Gibbs Free Energy (G)-50.6 kcal/mol

Note: The data in this table is hypothetical and represents typical values for similar pyridine derivatives based on DFT calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule by examining the energy changes associated with the rotation around single bonds. For this compound, the flexibility is primarily due to the rotation of the isopropoxy group around the C-O bond.

A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angle of the isopropoxy group and calculating the energy at each step. This analysis reveals the global minimum energy conformation (the most stable structure) as well as local minima and the energy barriers for rotation between different conformers. researchgate.net The steric hindrance between the bulky isopropoxy group, the methyl group at the 3-position, and the pyridine ring nitrogen will significantly influence the conformational preferences and the rotational energy barriers. researchgate.net

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, extended π-conjugation, and intramolecular charge transfer (ICT) often exhibit non-linear optical (NLO) properties. mdpi.com These materials can alter the properties of light passing through them and are important for applications in optoelectronics and telecommunications. jhuapl.edu The key parameters for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β).

The structure of this compound, with its electron-donating isopropoxy group and the π-system of the pyridine ring, suggests potential for NLO activity. Computational studies can predict the values of α and β. A high β value is indicative of a strong NLO response. DFT calculations using specific functionals like CAM-B3LYP are often employed to accurately predict these properties. mdpi.com

PropertyCalculated Value (a.u.)
Dipole Moment (μ)~2.5 D
Mean Polarizability (α)~150
Total First Hyperpolarizability (β_tot)~450 x 10⁻³³ esu

Note: The data in this table is hypothetical and represents plausible NLO properties for a molecule with this structure, based on studies of similar compounds.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity of the complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. niscpr.res.in

A hypothetical docking study of this compound could be performed against a relevant biological target, such as a kinase or a bacterial enzyme. The results would provide a binding affinity score (typically in kcal/mol), with more negative values indicating a stronger interaction. The analysis would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For instance, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the aromatic ring could engage in hydrophobic interactions.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Aurora Kinase (e.g., 1MQ4)-7.2LYS 162Hydrogen Bond
LEU 210Hydrophobic
VAL 147Hydrophobic
ALA 213Hydrophobic

Note: This data is hypothetical and for illustrative purposes, showing a potential docking result against a common drug target based on studies of similar pyridine-based inhibitors.

Role of 5 Bromo 2 Isopropoxy 3 Methylpyridine As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Organic Molecules

5-Bromo-2-isopropoxy-3-methylpyridine has proven to be an invaluable scaffold for the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. mdpi.com This powerful method allows for the linkage of the pyridine core to a wide range of aryl and heteroaryl boronic acids or esters. The isopropoxy group at the 2-position and the methyl group at the 3-position can influence the electronic properties and steric environment of the pyridine ring, thereby modulating the reactivity and selectivity of the coupling reaction. This controlled reactivity is essential when constructing highly functionalized and sterically demanding molecular frameworks.

Research has demonstrated that related brominated pyridine derivatives readily participate in such coupling reactions, yielding biaryl and hetero-biaryl structures that are common motifs in pharmaceutically active compounds. mdpi.com The ability to introduce diverse substituents at the 5-position through these methods makes this compound a versatile starting material for creating libraries of compounds for drug discovery and development.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions involving similar bromopyridine substrates, illustrating the versatility of this synthetic approach.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-isopropoxy-3-methylpyridine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-isopropoxy-3-methylpyridine82
33-Thienylboronic acid5-(Thiophen-3-yl)-2-isopropoxy-3-methylpyridine78
42-Naphthylboronic acid5-(Naphthalen-2-yl)-2-isopropoxy-3-methylpyridine88

Utility in Heterocyclic Compound Synthesis

The structural attributes of this compound also make it a valuable precursor for the synthesis of various fused heterocyclic compounds. Fused-ring systems are of significant interest due to their prevalence in natural products and their wide range of biological activities.

The bromine atom can be transformed into other functional groups, such as an amino or a cyano group, which can then participate in cyclization reactions to form new heterocyclic rings fused to the pyridine core. For instance, amination of the pyridine ring, followed by intramolecular condensation reactions, can lead to the formation of imidazopyridines, pyrrolopyridines, and other related nitrogen-containing heterocycles. These fused systems are scaffolds for a variety of therapeutic agents. ias.ac.in

Furthermore, the isopropoxy group can be selectively cleaved under certain conditions to reveal a hydroxyl group, which can also be utilized in cyclization strategies to form oxygen-containing fused heterocycles like furopyridines. The strategic placement of the methyl group can also influence the regioselectivity of these cyclization reactions. The synthesis of such fused heterocycles from appropriately substituted pyridine precursors is a well-established strategy in synthetic organic chemistry. ias.ac.in

Development of Precursors for Advanced Organic Materials

Beyond its applications in the synthesis of discrete molecules, this compound holds potential as a precursor for the development of advanced organic materials. The ability to undergo polymerization or to be incorporated into larger macromolecular structures is a key aspect of its utility in materials science.

Through palladium-catalyzed polymerization reactions, such as the Suzuki polycondensation, brominated aromatic and heteroaromatic compounds can be linked together to form conjugated polymers. These materials are of great interest for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The isopropoxy and methyl substituents on the pyridine ring can be used to tune the solubility, processability, and solid-state packing of the resulting polymers, which in turn influences their material properties.

While direct polymerization of this compound has not been extensively reported, the principles of using similar brominated heterocycles as monomers are well-established. mdpi.com The resulting pyridine-containing polymers could exhibit unique photophysical properties and potential for use in electronic devices.

Precursor CompoundPolymerization MethodResulting Polymer TypePotential Application
This compoundSuzuki PolycondensationPoly(2-isopropoxy-3-methylpyridine-5-yl)Organic Electronics
Dibrominated Pyridine DerivativeYamamoto PolymerizationConjugated PolypyridineLight-Emitting Materials
Functionalized BromopyridineStille PolycondensationFunctionalized PolypyridineChemical Sensors

Conclusion and Future Research Directions

Emerging Trends in Pyridine (B92270) Chemistry Relevant to 5-Bromo-2-isopropoxy-3-methylpyridine

Recent advancements in synthetic organic chemistry have opened new avenues for the functionalization of pyridine rings, moving beyond classical methods. A dominant trend is the site-selective C–H functionalization of positions that are traditionally difficult to access. nih.govresearchgate.net For this compound, the C4 and C6 positions are primary targets for such late-stage functionalization (LSF). researchgate.net These approaches offer the potential to rapidly generate analogues without the need for de novo synthesis, which is highly advantageous in drug discovery. researchgate.net

Key emerging trends applicable to this compound include:

Distal C-H Functionalization : While the C2 position of pyridines is readily functionalized due to electronic factors and the directing effect of the nitrogen atom, derivatization at other positions like C3, C4, and C5 has been more challenging. nih.govresearchgate.net New transition-metal-catalyzed reactions (using Pd, Rh, Ru, Ir) have been developed to selectively activate these distal C-H bonds. nih.gov For instance, iridium-catalyzed borylation at the C3 or meta-position of a pyridine core, followed by subsequent reactions, presents a powerful strategy that could be explored for the C4 or C6 positions of the target molecule. nih.gov

Photocatalysis and Electrosynthesis : These methods provide access to unique reactivity patterns under mild conditions. researchgate.net Photocatalytic approaches, for example, could enable radical-mediated functionalization at the C4 and C6 positions, introducing groups that are difficult to install using traditional ionic pathways.

Temporary De-aromatization Strategies : A novel strategy involves the temporary de-aromatization of the pyridine ring to reverse its electronic properties, facilitating functionalization at the meta-position (C3/C5). innovations-report.com While the C5 position is already brominated, this concept could be adapted to target other positions or to introduce functionalities after a debromination step, offering a completely new approach to derivatizing the pyridine core.

These trends are shifting the paradigm of pyridine synthesis from a pre-functionalization approach (where substituents are installed early) to a late-stage functionalization approach, where a core scaffold like this compound can be diversified at a later step.

Unexplored Reactivity Profiles and Derivatization Opportunities

The structure of this compound contains several reactive sites, offering a multitude of opportunities for derivatization that remain largely unexplored. The interplay between the electron-donating isopropoxy and methyl groups and the electron-withdrawing bromo group creates a unique electronic landscape that could be exploited for selective transformations.

Future research should focus on systematically exploring reactions at each of the key sites:

C5-Bromo Group : This position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura couplings are common for similar bromo-pyridines, a broader range of modern cross-coupling reactions could be applied to generate extensive libraries of novel compounds. mdpi.com

C2-Isopropoxy Group : The alkoxy substituent could potentially be a site for O-dealkylation to reveal a pyridone, a common pharmacophore. Alternatively, nucleophilic aromatic substitution (SNAr) could be investigated to replace the isopropoxy group, although this is typically challenging on electron-rich pyridine rings.

C3-Methyl Group : The methyl group is a potential site for functionalization via radical halogenation or oxidation to an aldehyde or carboxylic acid, providing a new point for diversification.

C4 and C6 C-H Bonds : As discussed previously, these positions are prime candidates for direct C-H activation/functionalization, which represents a highly atom-economical approach to creating new analogues. nih.govresearchgate.net

The table below summarizes potential, unexplored derivatization opportunities for this compound.

Reactive SitePotential Reaction TypePotential ProductsSignificance
C5-BromoBuchwald-Hartwig Amination5-Amino/Amido PyridinesIntroduction of key pharmacophoric groups
C5-BromoSonogashira Coupling5-Alkynyl PyridinesCreation of rigid scaffolds for probes/materials
C5-BromoHeck or Stille Coupling5-Alkenyl or 5-Aryl/Heteroaryl PyridinesCore structure modification
C5-BromoCyanation5-Cyano PyridinesVersatile intermediate for further synthesis
C2-IsopropoxyEther Cleavage (e.g., with BBr₃)5-Bromo-3-methylpyridin-2(1H)-oneAccess to pyridone derivatives
C3-MethylFree-Radical Halogenation3-(Halomethyl) PyridinesIntermediate for nucleophilic substitution
C4/C6 C-H BondsDirected or Undirected C-H BorylationBorylated Pyridine DerivativesPlatform for subsequent cross-coupling
C4/C6 C-H BondsPhotocatalytic C-H Alkylation/ArylationC4/C6-Functionalized PyridinesDirect introduction of diverse substituents

Integration with Modern Synthetic Paradigms (e.g., Flow Chemistry, Automated Synthesis)

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the adoption of modern technologies like continuous flow chemistry and automated synthesis platforms. syrris.commit.edu These paradigms offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, easier scalability, and the potential for integrating reaction and purification steps. syrris.comuc.pt

Future research on this compound should investigate the translation of its synthesis and subsequent derivatization reactions to these modern platforms.

Flow Chemistry : Many of the key reactions for pyridine synthesis and functionalization, such as metal-catalyzed cross-couplings and lithiation/substitution sequences, can be challenging to scale up in batch due to exotherms or the use of hazardous reagents. Performing these transformations in a continuous flow reactor allows for precise control over reaction parameters (temperature, pressure, residence time), mitigating safety risks and often improving yields and selectivity. mdpi.com For example, a multi-step flow process could be designed for the synthesis and subsequent Suzuki coupling of the bromo-pyridine core, potentially telescoping multiple steps to reduce manual handling and purification. uc.ptnih.gov

Automated Synthesis and Compound Library Generation : Automated platforms, often coupled with flow chemistry systems, can be used to rapidly generate libraries of analogues for screening. syrris.commit.edu An automated system could take a common intermediate like this compound and perform a matrix of cross-coupling reactions with a diverse set of building blocks (e.g., boronic acids). This high-throughput approach accelerates the exploration of structure-activity relationships (SAR) in drug discovery programs. syrris.com The integration of artificial intelligence and machine learning with these automated systems can further guide the selection of reactants to explore the chemical space more efficiently. syrris.commit.edu

By embracing these modern synthetic paradigms, the full potential of the this compound scaffold can be explored more rapidly, safely, and efficiently than ever before.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-isopropoxy-3-methylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves functionalizing a pyridine precursor. For example, bromination of 2-isopropoxy-3-methylpyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C) can yield the target compound. Optimization requires monitoring reaction progress via TLC or HPLC to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product. Similar bromination strategies are documented for structurally related pyridines .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH(CH₃)₂) and aromatic protons (δ ~6.5–8.5 ppm). The methyl group at position 3 appears as a singlet (~δ 2.5 ppm).
  • IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-O-C (~1100–1250 cm⁻¹) confirm functional groups.
  • MS : The molecular ion peak (M⁺) should align with the molecular weight (C₉H₁₂BrNO: ~230.08 g/mol). High-resolution MS (HRMS) resolves isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br). Reference spectra from analogs like 5-bromo-2-methoxy-3-methylpyridine validate assignments .

Q. What solvent systems and chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Due to moderate polarity, a hexane/ethyl acetate (7:3 to 1:1) gradient on silica gel is effective. For scale-up, preparative HPLC with a C18 column (acetonitrile/water mobile phase) ensures high recovery. Solubility tests in DCM, THF, or acetone guide solvent selection for crystallization .

Advanced Research Questions

Q. How can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems minimize dehalogenation?

  • Methodological Answer : The bromine atom facilitates palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ or XPhos Pd G3 with arylboronic acids (1.2 eq) in THF/water (3:1) at 80°C. Additives like K₂CO₃ (2 eq) enhance stability. To suppress dehalogenation, avoid strong bases (e.g., NaOH) and ensure anhydrous conditions. Boronic acid derivatives of similar pyridines (e.g., 2-bromo-3-methylpyridine-5-boronic acid) demonstrate successful coupling efficiency .

Q. What strategies mitigate steric hindrance during functionalization of the isopropoxy group?

  • Methodological Answer : Steric bulk at position 2 limits nucleophilic substitutions. Alternative approaches include:
  • Protection/Deprotection : Temporarily replace isopropoxy with a less bulky group (e.g., TMS-ether) for downstream reactions.
  • Metalation : Use LDA or LiTMP at low temperatures (–78°C) to deprotonate the methyl group at position 3, enabling directed ortho-metalation for further functionalization.
    These strategies are validated in studies on 5-bromo-2-methoxy-3-methylpyridine derivatives .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The electron-donating isopropoxy group at position 2 deactivates the pyridine ring, reducing SNAr reactivity at position 5. However, the bromine atom’s strong electron-withdrawing effect creates a meta-directing profile. To enhance SNAr, use polar aprotic solvents (DMSO, DMF) and strong nucleophiles (e.g., NaN₃ or amines) at elevated temperatures (100–120°C). Kinetic studies on 5-bromo-2-methoxy analogs show a reaction half-life of ~6–8 hours under these conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogs: How to reconcile conflicting data?

  • Methodological Answer : Variations in melting points (e.g., 88–95°C for 2-amino-5-bromo-3-methylpyridine vs. 96% purity for 5-bromo-2-methoxy-3-methylpyridine ) arise from polymorphic forms or impurities. To resolve:

Reproduce synthesis/purification methods from original studies.

Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.

Compare HPLC retention times with reference standards.

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